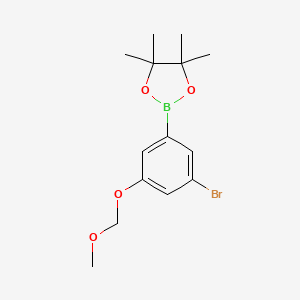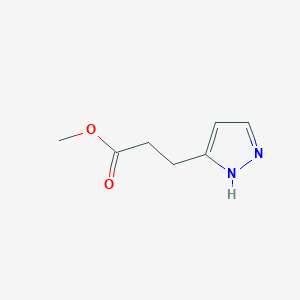
methyl 3-(1H-pyrazol-5-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1H-pyrazol-5-yl)propanoate is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(1H-pyrazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of phenylhydrazine and ethyl acetoacetate as starting materials, which undergo cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound typically involves the use of less toxic and more cost-effective reagents. The process may include nucleophilic substitution and cyclization under acid catalysis, using starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine .
化学反应分析
Types of Reactions
Methyl 3-(1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
科学研究应用
Methyl 3-(1H-pyrazol-5-yl)propanoate has several scientific research applications:
作用机制
The mechanism of action of methyl 3-(1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the substituents on the pyrazole ring .
相似化合物的比较
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar in structure but contains a pyrrole ring instead of a pyrazole ring.
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: Contains an amino group on the pyrazole ring and an ethyl ester group.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring attached to the pyrazole ring.
Uniqueness
Methyl 3-(1H-pyrazol-5-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ester group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
methyl 3-(1H-pyrazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-5-8-9-6/h4-5H,2-3H2,1H3,(H,8,9) |
InChI 键 |
COIYVDUBUZYILJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC=NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


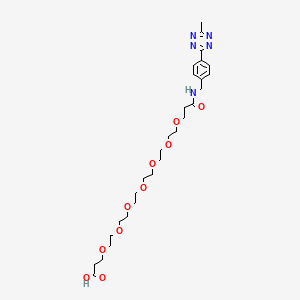
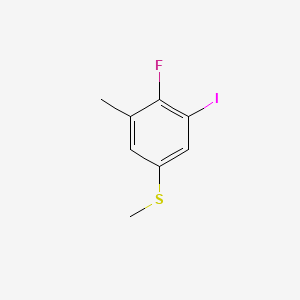

![2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)
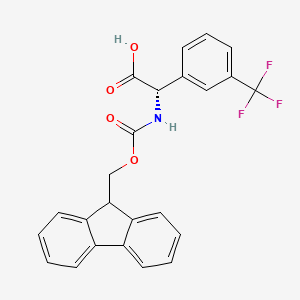
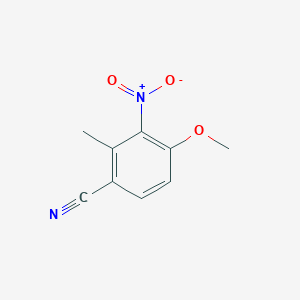
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
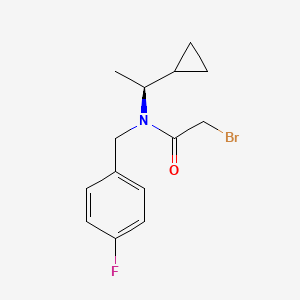
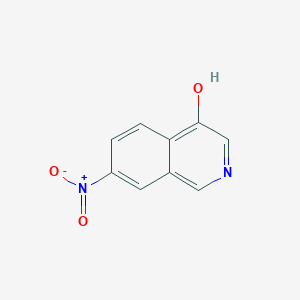
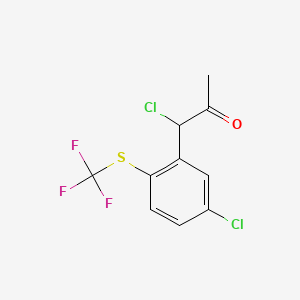
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
